molecular formula C17H16N4S2 B11998543 5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11998543
M. Wt: 340.5 g/mol
InChI Key: ONTBMGJFNYXNLF-WOJGMQOQSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a Schiff base substituent at position 4 and a 4-methylphenyl group at position 5 (Figure 1). The Schiff base is derived from the condensation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-(methylsulfanyl)benzaldehyde. Its structural uniqueness lies in the electron-donating methyl group on the phenyl ring (position 5) and the methylsulfanyl group on the benzylidene moiety, which influence its electronic and steric properties. Synthesis typically involves refluxing the precursor triazole with the aldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid or HCl), achieving moderate to high yields (68–81%) depending on substituents .

Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S2/c1-12-3-7-14(8-4-12)16-19-20-17(22)21(16)18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

ONTBMGJFNYXNLF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

Biological Activity

The compound 5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4S2\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}_2

This structure features a triazole ring with thiol and methylsulfanyl substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells .
  • Antimicrobial Properties : Triazoles are known for their antimicrobial activity. The presence of sulfur in the triazole structure enhances its efficacy against bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives may also possess anti-inflammatory properties, contributing to their potential therapeutic applications .

Anticancer Activity

A study evaluating the cytotoxicity of various triazole derivatives found that those with thiol groups exhibited enhanced activity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The selectivity towards cancer cells was a notable feature, suggesting a potential for targeted cancer therapy .

CompoundCell LineIC50 (µM)Selectivity
Compound AIGR3910High
Compound BMDA-MB-23115Moderate
5-(4-methylphenyl)-...Panc-112High

Antimicrobial Activity

Research on similar triazole compounds indicates significant antibacterial and antifungal activities. For example, derivatives have been tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

The proposed mechanism of action for the anticancer effects includes the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Triazoles may interfere with DNA synthesis or repair mechanisms within cancer cells, leading to increased rates of apoptosis .

Case Studies

  • Case Study on Melanoma Treatment : A series of experiments conducted on melanoma cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability. The most effective concentrations were found to be around 10 µM, where significant apoptosis was observed.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating strong antifungal properties compared to standard antifungal agents like fluconazole.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 4-methylphenyl group at position 5 distinguishes the target compound from analogs with:

  • 4-Nitrophenyl : Enhances electron-withdrawing effects, improving antimicrobial activity but reducing solubility ().
  • Pyridinyl or Furan-2-yl : Modifies electronic properties and metal coordination capabilities, as seen in transition metal complexes with anticancer activity ().

Table 1: Substituent Effects on Key Properties

Position 5 Substituent Key Properties Biological Activity Reference
4-Methylphenyl Moderate electron-donating, enhances stability Antimicrobial, corrosion inhibition
4-Nitrophenyl Strong electron-withdrawing, reduces solubility Antimicrobial (Gram-positive bacteria)
3,4,5-Trimethoxyphenyl Bulky, lipophilic Anticancer (HepG2, MCF-7)
Pyridin-4-yl Facilitates metal coordination Anticancer (via metal complexes)

Schiff Base Modifications at Position 4

The benzylideneamino group at position 4 varies in analogs:

  • 4-Phenoxybenzylidene: Increases aromaticity, enhancing UV absorption for photostability applications ().
  • Thiophen-2-ylmethylene or Furan-2-ylmethylene : Improves metal-binding capacity, critical for anticancer metal complexes ().
  • 4-(Dimethylamino)benzylidene: Introduces strong electron-donating effects, altering redox properties ().

Antimicrobial Activity

  • The target compound’s methylsulfanyl group enhances hydrophobic interactions with bacterial membranes, but analogs with nitro groups (e.g., 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl) derivatives) show superior activity against S. aureus (MIC: 0.132 mM) due to stronger electron-withdrawing effects .
  • 5-(Furan-2-yl)-4-(4-methoxybenzylidene)amino analogs exhibit broad-spectrum antimicrobial activity, attributed to furan’s heterocyclic reactivity .

Anticancer Activity

  • SB-3 (a pyrazolyl-triazole Schiff base) demonstrates potent activity against HepG2 (IC50: 8.2 µM) via apoptosis induction, outperforming the target compound in cytotoxicity .
  • Metal complexes of pyridinyl-triazole Schiff bases (e.g., Cu(II) complexes) show 4–6-fold higher % inhibition of MCF-7 cells compared to ligand-only structures .

Corrosion Inhibition

The target compound’s methylsulfanyl group contributes to 85% inhibition efficiency for zinc in 0.1 M HCl, slightly lower than its analog TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol), which achieves 92% efficiency due to optimized adsorption on metal surfaces .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol?

  • Methodology :

  • Step 1 : Start with a triazole-3-thiol precursor (e.g., 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol).
  • Step 2 : Conduct a Schiff base reaction by refluxing the precursor with an aldehyde (e.g., 4-(methylsulfanyl)benzaldehyde) in acetic acid. The reaction typically proceeds for 2–5 hours under nitrogen to avoid oxidation .
  • Step 3 : Purify the product via flash chromatography or crystallization using ethanol/water mixtures. Yield optimization may require adjusting stoichiometry or solvent polarity.
    • Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring, 1H^1H- and 13C^{13}C-NMR for structural confirmation .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks for thiol (-SH, ~2500 cm1^{-1}), imine (C=N, ~1600 cm1^{-1}), and aromatic C-H stretching (~3000 cm1^{-1}) .
  • NMR : 1H^1H-NMR should show signals for the methylsulfanyl group (~2.5 ppm, singlet) and the imine proton (~8.5 ppm, singlet). 13C^{13}C-NMR confirms the triazole ring carbons (~150–160 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve tautomerism in 1,2,4-triazole-3-thiol derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy differences between thione (C=S) and thiol (C-SH) tautomers using software like Gaussian. Basis sets (e.g., B3LYP/6-311++G(d,p)) predict stability trends .
  • X-ray Crystallography : Resolve tautomeric forms experimentally. For example, Cambridge Structural Database (CSD) entries show thione tautomers are often more stable in solid-state due to hydrogen bonding .
    • Application : Compare computed 13C^{13}C-NMR shifts with experimental data to validate tautomeric dominance .

Q. What strategies optimize the antimicrobial activity of this compound against resistant strains?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the phenyl ring to enhance membrane penetration. Evidence shows 4-chloro and 4-fluoro substituents improve activity against E. coli and S. aureus .
  • Synergistic Assays : Combine the compound with β-lactam antibiotics (e.g., meropenem) at sub-inhibitory concentrations. Check for reduced minimum inhibitory concentrations (MICs) using broth microdilution .
    • Data Analysis : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for synergy quantification .

Q. How do metal complexes of this Schiff base enhance anticancer activity?

  • Methodology :

  • Coordination Chemistry : Synthesize complexes with Cu(II), Zn(II), or Co(II) salts. Octahedral geometries are common, confirmed via UV-Vis (d-d transitions) and molar conductivity .
  • Cytotoxicity Screening : Test complexes against cancer cell lines (e.g., MCF-7, Hep-G2) using MTT assays. Compare IC50_{50} values with free ligands to assess metal-enhanced efficacy .
    • Mechanistic Insight : Use flow cytometry to evaluate apoptosis induction (Annexin V/PI staining) and ROS generation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar triazole derivatives?

  • Root Causes :

  • Substituent Effects : Minor changes (e.g., -OCH3_3 vs. -SCH3_3) alter lipophilicity and binding to targets like metallo-β-lactamases .
  • Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or cell culture conditions (e.g., serum concentration) impact results .
    • Resolution :
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Meta-Analysis : Compare datasets using tools like Principal Component Analysis (PCA) to identify outlier studies .

Methodological Tables

Table 1 : Key Synthetic Parameters for Schiff Base Formation

ParameterOptimal ConditionImpact on Yield
SolventAcetic acidHigh polarity stabilizes imine
Reaction Time3–4 hours>5 hours increases side products
Aldehyde Equivalents1.05 eq.Excess drives reaction to completion

Table 2 : SAR Trends in Antimicrobial Activity

Substituent (R)MIC (μg/mL) vs. E. coliNotes
4-OCH3_332Moderate activity
4-Cl8Enhanced lipophilicity
4-CF3_34Electron-withdrawing boosts efficacy

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